molecular formula C16H16O2 B1312446 4-(Benzyloxy)-2,6-dimethylbenzaldehyde CAS No. 28924-92-7

4-(Benzyloxy)-2,6-dimethylbenzaldehyde

Cat. No. B1312446
CAS RN: 28924-92-7
M. Wt: 240.3 g/mol
InChI Key: ZOSUBLBLLWVEBF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is characterized by the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would be determined by its chemical formula and the specific arrangement of its atoms .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been reported to undergo catalytic protodeboronation . The reactivity of “this compound” would depend on its specific chemical structure and the conditions under which it is used.

Scientific Research Applications

Selective Formation in Carbohydrate Research

4-(Benzyloxy)-2,6-dimethylbenzaldehyde has been utilized in carbohydrate research, specifically in the selective formation of 4,6-O-benzylidenes in methyl α-D-mannopyranosides. This is notable because methyl α-d-mannopyranosides do not exhibit the same selectivity for 4,6-O-benzylidene formation as other glucopyranosides and galactopyranosides due to the cis-arrangement of the C2 and C3 hydroxyl groups. The use of 2,6-dimethylbenzaldehyde, in this case, restores the selectivity for the 4,6-O-benzylidene formation. Additionally, the excess 2,6-dimethylbenzaldehyde can be recovered and reused without further purification, indicating its efficiency in synthesis processes (Liotta et al., 2014).

In Molecular Synthesis

The compound has been used in the synthesis of various chemical structures. For instance, it has been a key reactant in the formation of compounds like (E)‐4‐[4‐(Benz­yloxy)‐3‐methoxy­benzyl­ideneamino]‐1,5‐dimethyl‐2‐phenyl‐1H‐pyrazol‐3(2H)‐one. Such compounds are synthesized for further exploration of their chemical properties and potential applications (Shi Jun, 2005).

Anti-Tubercular Scaffold Synthesis

In medical research, this compound has been employed in the synthesis of novel derivatives intended for anti-tubercular activity. It serves as a starting material in creating compounds that show promise in inhibiting the growth of Mycobacterium tuberculosis. This application illustrates its potential in drug discovery and pharmaceutical research (Nimbalkar et al., 2018).

Non-Linear Optical Response and Antioxidant Property

In the field of materials science, research has explored the non-linear optical response and antioxidant property of 4-Benzyloxybenzaldehyde. The molecule exhibits significant non-linear optical responses and has shown the capability for binding with Tau protein, which is essential for stabilizing microtubules in the nervous system. This highlights its potential use in advanced material applications and neuroscientific research (Anbu et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For example, Monobenzone, a hydroquinone derivative, is proposed to increase the excretion of melanin from the melanocytes . The mechanism of action of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would depend on its specific chemical structure and the context in which it is used.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be harmful if swallowed or cause skin irritation . The specific safety and hazards of “4-(Benzyloxy)-2,6-dimethylbenzaldehyde” would depend on its specific properties and how it is used.

properties

IUPAC Name

2,6-dimethyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-15(9-13(2)16(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSUBLBLLWVEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457310
Record name 4-(Benzyloxy)-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28924-92-7
Record name 4-(Benzyloxy)-2,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In analogy to the procedure described in example 23 a], 4-hydroxy-2,6-dimethyl-benzaldehyde was reacted with benzyl bromide in the presence of potassium carbonate to yield 4-benzyloxy-2,6-dimethyl-benzaldehyde as orange liquid.
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Synthesis routes and methods II

Procedure details

Treat a solution of 2,6-Dimethyl-4-hydroxybenzaldehyde (4.0 g, 27 mmol) and benzyl bromide (3.3 mL, 28 mmol) in DMF (50 mL) with Potassium carbonate (4.5 g, 32 mmol). Heat the reaction to 60° C. and stir for 1 hr. Cool the reaction and quench with 1N aqueous HCl. Extract the aqueous with Et2O. Wash the organic with brine, dry over MgSO4, and filter. Remove the solvent to afford 6.4 g (100%) of product. 1H NMR (d6-CDCl3) δ 10.46 (s, 1H), 7.31-7.43 (m, 5H), 6.65 (s, 2H), 5.08 (s, 2H), 2.58 (s, 6H).
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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